1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1H-pyrazol-3-amine is a synthetic organic compound notable for its unique molecular structure, which features a pyrazole ring and a tetrahydrofuran moiety. The molecular formula of this compound is CHNO, and it has a molecular weight of 211.26 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy.
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1H-pyrazol-3-amine belongs to the class of pyrazole derivatives, which are known for their diverse biological activities including anti-inflammatory, antibacterial, and anticancer properties. The incorporation of the tetrahydrofuran group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies .
The synthesis of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1H-pyrazol-3-amine typically involves several steps:
Specific methodologies for synthesizing related compounds have been documented in literature, providing insights into optimizing yields and purity .
The molecular structure of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1H-pyrazol-3-amine includes:
The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 211.26 g/mol |
CAS Number | 1344188-66-4 |
This combination contributes to its unique reactivity and biological properties .
The chemical reactivity of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1H-pyrazol-3-amine can be attributed to its functional groups:
These functional groups allow the compound to engage in various chemical reactions typical of amines and ethers, potentially leading to derivatives with altered biological activity .
The mechanism of action for 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1H-pyrazol-3-amine primarily involves its role as a kinase inhibitor. Research indicates that similar compounds can inhibit specific kinases involved in cancer progression, such as Checkpoint Kinase 1 (CHK1). This inhibition affects DNA damage response pathways and cell cycle regulation, ultimately leading to reduced cancer cell proliferation .
Studies using biochemical assays have demonstrated that derivatives of pyrazole can effectively inhibit kinase activity, supporting their potential therapeutic roles in oncology .
While specific physical properties such as density and boiling point are not readily available for this compound, it is generally expected to exhibit moderate solubility due to the presence of the tetrahydrofuran group.
Key chemical properties include:
Further characterization through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would provide additional insights into its physical state and purity .
The primary applications of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1H-pyrazol-3-amine lie within medicinal chemistry:
Research continues to explore the compound's efficacy and safety in therapeutic contexts, aiming to optimize its structure for enhanced bioactivity .
The synthesis of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1H-pyrazol-3-amine (CAS: 1248793-64-7, I) necessitates convergent strategies combining separately constructed pyrazole and tetrahydrofuran (THF) moieties. A predominant approach involves the initial preparation of 3-amino-1H-pyrazole followed by N-alkylation with a functionalized THF derivative. Alternatively, the THF ring can be formed via cyclization strategies from acyclic precursors containing the pre-linked pyrazole-amine unit. Key pathways include:
Table 1: Synthetic Pathways to Pyrazole-THF Hybrid Core
Strategy | Key Intermediate | Typical Yield | Limitations |
---|---|---|---|
Pyrazole-first | 3-Amino-1H-pyrazole | 60-80% | Regioselectivity in N-alkylation |
THF-first | 2-(Halomethyl)tetrahydrofuran | 70-85% | THF ring stability |
Tandem cyclization-alkylation | 5-Hydroxy-1-alkenyl-1H-pyrazoles | 40-65% | Diastereocontrol issues |
Regioselective N-alkylation of the pyrazole ring at N1 over N2 is critical, as the 3-amine group must remain unprotected or orthogonally protected. Strategies include:
Solvent polarity significantly impacts reaction efficiency in alkylation and cyclization steps:
Ether bonds in I—specifically the –CH₂OCH₂– linker—demand selective catalysis:
Table 2: Catalytic Etherification Methods Applicable to Compound I
Catalyst System | Reaction Type | Conditions | Yield Range | Key Advantage |
---|---|---|---|---|
CuFe₂O₄ NPs | Williamson ether synthesis | H₂O, 100°C, MW | 85-88% | Recyclable, ligand-free |
Pd(OAc)₂/Xantphos | C-O Coupling | Toluene, Cs₂CO₃, 110°C | 70-75% | Broad functional group tolerance |
[BMIM]PF₆-Co(salen) | Hydroalkoxylation | RT, 2 h | 90-92% | Ambient conditions |
Compound I’s polarity (log P ≈ 0.5, predicted) and zwitterionic character complicate isolation:
Table 3: Key Chemical Data for 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1H-pyrazol-3-amine
Property | Value/Specification | Source/Reference |
---|---|---|
CAS No. | 1248793-64-7 | [3] |
Molecular Formula | C₁₀H₁₇N₃O₂ | [3] |
Molecular Weight | 211.26 g/mol | [3] |
SMILES | NC1=CN(CCOCC2OCCC2)N=C1 | [3] |
IUPAC Name | 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1H-pyrazol-4-amine | [3] |
Key Synthetic Intermediates | 3-Amino-1H-pyrazole, (Tetrahydrofuran-2-yl)methyl methanesulfonate | [6] [8] |
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: